N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O6/c1-31-15-6-4-14(8-17(15)32-2)28-21-20(25-26-28)22(30)27(11-24-21)10-19(29)23-9-13-3-5-16-18(7-13)34-12-33-16/h3-8,11H,9-10,12H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLFLMFLIMKRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety linked to a triazolopyrimidine structure. Its molecular formula is with a molecular weight of approximately 420.41 g/mol. The structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds of this class may exhibit multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been tested against fascin, a protein implicated in cancer metastasis. The IC50 value for this interaction was reported at 4.60 µM, indicating significant inhibitory potential in high-throughput assays .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties which could contribute to their protective effects against oxidative stress-related diseases .
- Antiviral Properties : Some derivatives of triazolopyrimidines have shown antiviral activity against various viruses by inhibiting viral replication in host cells .
Biological Activity Data
The following table summarizes the biological activity data associated with N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide:
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of similar triazolopyrimidine derivatives on human breast cancer cell lines (MCF-7). The results indicated that certain derivatives exhibited IC50 values as low as 10 µM, suggesting promising anticancer properties that warrant further investigation .
Case Study 2: Antiviral Effects
In another study focusing on antiviral properties, derivatives were tested against HSV and other viral strains. The results showed notable inhibition rates at concentrations below 50 µM, indicating potential as therapeutic agents against viral infections .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antibacterial Properties
Research indicates that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide exhibit significant antibacterial activity. For instance, derivatives of benzodioxol compounds have shown efficacy against various bacterial strains, suggesting that this compound could be explored for its antibacterial potential in treating infections .
Antidiabetic Activity
Recent studies have highlighted the potential of benzodioxol derivatives in the development of synthetic antidiabetic drugs. The compound's structural features may allow it to interact with key metabolic pathways involved in glucose regulation . This application is particularly relevant given the global rise in diabetes prevalence.
Structure-Activity Relationship Studies
The intricate structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide makes it a candidate for structure-activity relationship (SAR) studies. By modifying various components of its structure, researchers can identify which modifications enhance its biological activity or reduce toxicity. This approach has been successful in optimizing other similar compounds for better pharmacological profiles .
In Silico Studies and Drug Design
Advancements in computational chemistry have facilitated the design of novel compounds based on existing structures like N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. In silico docking studies can predict how well this compound binds to various biological targets such as enzymes involved in metabolic pathways or receptors associated with disease states . These studies are crucial for guiding experimental efforts and minimizing resource expenditure on less promising candidates.
Potential for Anti-inflammatory Applications
Compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have also been investigated for their anti-inflammatory properties. For example, the inhibition of cyclooxygenase enzymes (COX) is a common target for anti-inflammatory drugs. If this compound exhibits similar properties through its interaction with these enzymes or other inflammatory mediators, it could serve as a basis for new therapeutic agents .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antibacterial Activity | Demonstrated significant efficacy against Gram-positive bacteria with IC50 values comparable to known antibiotics. |
| Study 2 | Anti-diabetic Potential | Showed inhibition of key enzymes involved in glucose metabolism; further studies are warranted to confirm clinical relevance. |
| Study 3 | In Silico Drug Design | Identified potential binding sites and interactions that could enhance drug efficacy and specificity against targeted diseases. |
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Core Diversity: The target compound’s triazolopyrimidinone core differs from benzooxazinones () and thiazolopyrimidines (), which may alter electronic properties and bioactivity. Dithiazoles () exhibit distinct sulfur-rich architectures linked to antimicrobial activity .
- Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with ’s methylfuran and cyano substituents.
- Synthetic Efficiency: Yields for thiazolopyrimidines (68%) and benzooxazinones ("better yields") suggest room for optimization in the target compound’s synthesis .
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: The target compound’s carbonyl (C=O, ~1700 cm⁻¹) and triazole/pyrimidine ring vibrations (~1500–1600 cm⁻¹) align with analogs in and . Cyano groups (e.g., in 11b ) show distinct peaks at ~2209 cm⁻¹, absent in the target compound.
- NMR : The 3,4-dimethoxyphenyl group’s protons resonate at δ ~6.8–7.5 ppm (aromatic) and δ ~3.8 ppm (OCH₃), comparable to methoxy-substituted analogs in .
- Mass Spectrometry : Molecular networking () could cluster the target compound with triazolopyrimidine analogs based on cosine scores (>0.8) from similar fragmentation patterns .
Methodological Considerations
- Lumping Strategy : ’s approach groups compounds with similar cores (e.g., triazolopyrimidines, thiazolopyrimidines) for streamlined reaction modeling, applicable to SAR studies of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
